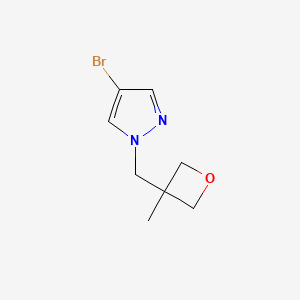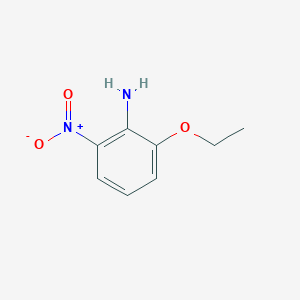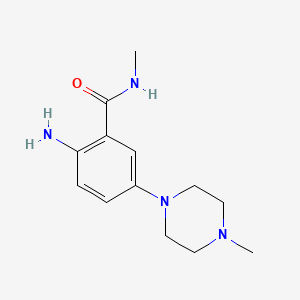![molecular formula C8H17NO B1445263 2-[(2-Methylcyclopentyl)amino]ethan-1-ol CAS No. 35265-10-2](/img/structure/B1445263.png)
2-[(2-Methylcyclopentyl)amino]ethan-1-ol
Descripción general
Descripción
2-[(2-Methylcyclopentyl)amino]ethan-1-ol, also known as MPA, is a synthetic compound. Its IUPAC name is 2-[(2-Methylcyclopentyl)amino]ethanol . The molecular formula is C8H17NO and the molecular weight is 143.23 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO/c1-7-2-3-8(6-7)9-4-5-10/h7-10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Additional physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Metabolic Pathways and Drug Metabolism
The metabolic fate of related compounds, such as amitriptyline and its derivatives, showcases the complex pathways involved in drug metabolism, including oxidative metabolism, hydroxylation, and glucuronidation processes. These studies help understand how structurally similar compounds might be metabolized in the body, potentially leading to the development of new therapeutic agents or the improvement of existing drug formulations (Breyer‐Pfaff, 2004).
Synthesis and Transformation of Heterocyclic Compounds
Research on the rearrangement of beta-amino alcohols via aziridinium intermediates highlights the synthetic versatility of amino alcohols in generating a wide range of amines and heterocyclic compounds. This area of study is crucial for drug discovery and development, providing pathways to synthesize new molecules with potential therapeutic applications (Métro et al., 2010).
Flavour Compounds in Foods
Branched aldehydes, which can be produced from amino acids through metabolic conversions, play a significant role in the flavor profile of various food products. Understanding the formation and degradation of these aldehydes could lead to the development of strategies to enhance or modify food flavors, potentially impacting food science and nutrition (Smit et al., 2009).
Ethylene Inhibition in Agriculture
Studies on 1-methylcyclopropene, an inhibitor of ethylene action, demonstrate its utility in prolonging the postharvest storage period of various fruits and vegetables by inhibiting ethylene effects. This research has direct implications for agricultural science, offering methods to reduce food waste and improve the shelf life of produce (Blankenship & Dole, 2003).
Antiviral and Biomedical Applications
The synthesis and application of heterocyclic compounds for drug discovery against various diseases highlight the potential of using structurally related compounds in developing new therapeutic agents. Such research is fundamental to pharmaceutical sciences, contributing to the discovery of novel drugs with antiviral, antimicrobial, or anticancer activities (Nasri et al., 2021).
Mecanismo De Acción
The mechanism of action for 2-[(2-Methylcyclopentyl)amino]ethan-1-ol is not provided in the search results. This could be due to the compound’s synthetic nature and potential use in various applications.
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-[(2-methylcyclopentyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(7)9-5-6-10/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZLRLOGBIIRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)







